3-(4-Fluoro-3-methoxyphenoxy)azetidine
Overview
Description
3-(4-Fluoro-3-methoxyphenoxy)azetidine is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, attached to a phenoxy group substituted with a fluoro and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methoxyphenoxy)azetidine typically involves the reaction of 4-fluoro-3-methoxyphenol with azetidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenol group reacts with the azetidine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methoxyphenoxy)azetidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols or amines . Substitution reactions can result in a variety of substituted azetidine derivatives .
Scientific Research Applications
3-(4-Fluoro-3-methoxyphenoxy)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxyphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenoxy)azetidine: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(3-Methoxyphenoxy)azetidine: Lacks the fluoro group, which may influence its chemical properties and applications.
3-(4-Methoxyphenoxy)azetidine: Lacks the fluoro group and has a different substitution pattern, affecting its overall characteristics.
Uniqueness
3-(4-Fluoro-3-methoxyphenoxy)azetidine is unique due to the presence of both fluoro and methoxy groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity . These substituents can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-13-10-4-7(2-3-9(10)11)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVHRMRMMUIXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CNC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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